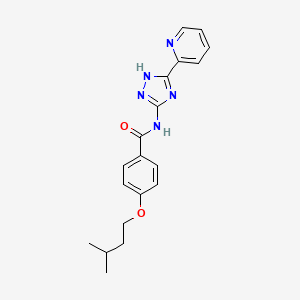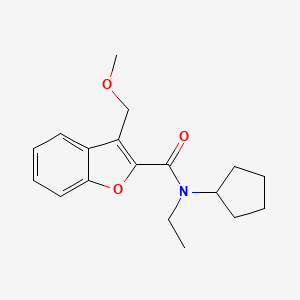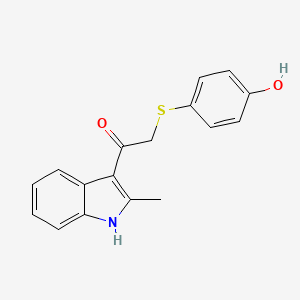
4-(3-methylbutoxy)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methylbutoxy)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MPTB and is a member of the triazole family of compounds. MPTB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 407.5 g/mol.
Mechanism of Action
The exact mechanism of action of MPTB is not yet fully understood, but studies have shown that it is likely to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. MPTB has been found to inhibit the activity of both topoisomerase I and II, which are enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
MPTB has been found to have a number of biochemical and physiological effects. Studies have shown that MPTB can induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPTB has been found to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPTB in lab experiments is its cytotoxic effects on cancer cells. This makes it a promising candidate for the development of new cancer therapies. Additionally, MPTB has been found to be relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using MPTB in lab experiments is that its exact mechanism of action is not yet fully understood. Additionally, more research is needed to determine the safety and efficacy of MPTB for use in humans.
Future Directions
There are a number of potential future directions for research on MPTB. One area of focus could be on further understanding the mechanism of action of MPTB, in order to develop more targeted cancer therapies. Additionally, more research is needed to determine the safety and efficacy of MPTB for use in humans. Other potential future directions could include investigating the use of MPTB in combination with other cancer therapies, or exploring its potential applications in other areas of scientific research.
Synthesis Methods
MPTB can be synthesized using a variety of methods, including the reaction of 4-bromo-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide with 3-methylbutanol in the presence of a base. This reaction results in the formation of MPTB with a yield of approximately 70%.
Scientific Research Applications
MPTB has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MPTB has cytotoxic effects on cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, MPTB has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
properties
IUPAC Name |
4-(3-methylbutoxy)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13(2)10-12-26-15-8-6-14(7-9-15)18(25)22-19-21-17(23-24-19)16-5-3-4-11-20-16/h3-9,11,13H,10,12H2,1-2H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMCMVYPYXNNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)

![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)
![N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)

![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)
![N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547306.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)
![2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile](/img/structure/B7547326.png)
![1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)